Biocatalytic Production Method as a Proxy for Enantiomeric Purity vs. Racemate
Patent DE102004037669A1 describes an enzymatic reduction route to produce (R)-1,4-dichloro-2-butanol from the prochiral ketone 1,4-dichloro-2-butanone using an NADH/NADPH-dependent alcohol dehydrogenase [1]. While the exact enantiomeric excess (ee) achieved in this specific patent is not publicly detailed in accessible excerpts, analogous ADH-catalyzed reductions of α,α-dihalogenated ketones documented by Kędziora et al. (2014) demonstrate that optically pure β,β-dichlorohydrins can be obtained with excellent conversions and ee [2]. This stands in contrast to racemic 1,4-dichloro-2-butanol (CAS 2419-74-1), which by definition has an ee of 0% and is typically synthesized via non-stereoselective hydrochlorination of 1,2,4-butanetriol .
| Evidence Dimension | Stereochemical purity (procurement-relevant indicator) |
|---|---|
| Target Compound Data | Enantiomerically enriched (R)-isomer produced via enzymatic reduction (precise ee not publicly specified in patent abstract; class-level evidence supports high ee achievable for analogous substrates) |
| Comparator Or Baseline | Racemic 1,4-dichloro-2-butanol (CAS 2419-74-1): ee = 0% |
| Quantified Difference | Qualitative difference: enantiomerically enriched vs. racemic (ee = 0%) |
| Conditions | Enzymatic reduction of 1,4-dichloro-2-butanone using alcohol dehydrogenase and NAD(P)H cofactor system (Patent DE102004037669A1) |
Why This Matters
A racemic intermediate propagates a 1:1 mixture of diastereomers through subsequent reactions, halving the yield of the desired stereoisomer and burdening downstream purification; procurement of the enantiomerically enriched (R)-form is essential for stereochemical economy.
- [1] German Patent DE102004037669A1. New (R)- and (S)-enantiomers of 1,4-dichloro-butan-2-ol, useful as chiral intermediates for pharmaceuticals, obtained by enzymatic reduction of 1,4-dichloro-butan-2-one. 2006. View Source
- [2] Kędziora, K., et al. Expanding the Scope of Alcohol Dehydrogenases towards Bulkier Substrates: Stereo- and Enantiopreference for α,α-Dihalogenated Ketones. ChemCatChem, 2014, 6, 1066-1072. View Source
